molecular formula C17H16N4O2 B1200973 1-(4-Ethoxyphenyl)-3-(6-quinoxalinyl)urea

1-(4-Ethoxyphenyl)-3-(6-quinoxalinyl)urea

Cat. No. B1200973
M. Wt: 308.33 g/mol
InChI Key: CJZDEQNTXMKDDB-UHFFFAOYSA-N
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Description

1-(4-ethoxyphenyl)-3-(6-quinoxalinyl)urea is a quinoxaline derivative.

Scientific Research Applications

Chemical Reactions and Derivatives

1-(4-Ethoxyphenyl)-3-(6-quinoxalinyl)urea has been studied in various chemical reactions and derivative formations. Şener et al. (2004) explored its reactions with NH nucleophiles to produce derivatives like quinoxaline, pyrimidine, and benzoylmalonic acid derivatives (Şener et al., 2004).

Supramolecular Gelators

Research by Braga et al. (2013) involved quinoline urea derivatives in the formation of Ag-complexes, examining their behavior as supramolecular gelators. They found specific quinoline urea derivatives capable of gelating mixed solvents when mixed with silver nitrate (Braga et al., 2013).

Biochemical Effects and Pharmaceutical Applications

Sadeghian-Rizi et al. (2018) highlighted the broad spectrum of biochemical effects and pharmaceutical applications of diaryl urea derivatives, which include quinoxalindione moiety. These compounds are significant in binding to various enzymes and receptors in biological systems (Sadeghian-Rizi et al., 2018).

Synthesis from Carboxylic Acids

Thalluri et al. (2014) demonstrated the use of Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate in the synthesis of ureas, including 1-(4-Ethoxyphenyl)-3-(6-quinoxalinyl)urea, from carboxylic acids. This process involved a single-pot synthesis method, showcasing the compound's utility in chemical synthesis (Thalluri et al., 2014).

Nonlinear Optical Properties

Khalid et al. (2019) conducted a study on quinoline-based derivatives, including urea molecules, to explore their nonlinear optical (NLO) properties. This research is significant in understanding the electronic and NLO properties of such compounds (Khalid et al., 2019).

Antimicrobial Agents

Research by Holla et al. (2006) involved synthesizing novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents, indicating the compound's relevance in the development of new medicinal therapies (Holla et al., 2006).

Fluorescent Chemosensor

Jia et al. (2009) developed N-Phenyl-N’-(3-quinolinyl)urea as a chemosensor for fluoride ions, utilizing a proton transfer mechanism. This application is crucial in developing selective and sensitive detection methods for specific ions (Jia et al., 2009).

properties

Product Name

1-(4-Ethoxyphenyl)-3-(6-quinoxalinyl)urea

Molecular Formula

C17H16N4O2

Molecular Weight

308.33 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-3-quinoxalin-6-ylurea

InChI

InChI=1S/C17H16N4O2/c1-2-23-14-6-3-12(4-7-14)20-17(22)21-13-5-8-15-16(11-13)19-10-9-18-15/h3-11H,2H2,1H3,(H2,20,21,22)

InChI Key

CJZDEQNTXMKDDB-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2=CC3=NC=CN=C3C=C2

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2=CC3=NC=CN=C3C=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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